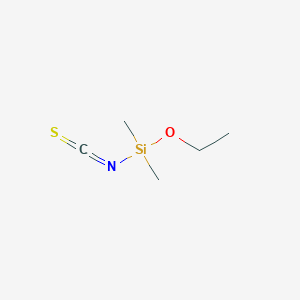
Ethoxy(isothiocyanato)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy(isothiocyanato)dimethylsilane is an organosilicon compound with the molecular formula C5H11NOSSi It is characterized by the presence of an ethoxy group, an isothiocyanato group, and two methyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxy(isothiocyanato)dimethylsilane can be synthesized through a multi-step process involving the reaction of dimethylchlorosilane with sodium ethoxide to form ethoxydimethylsilane. This intermediate is then reacted with thiophosgene to introduce the isothiocyanato group. The overall reaction can be summarized as follows:
-
Formation of Ethoxydimethylsilane: : [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{NaOEt} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OEt)} + \text{NaCl} ]
-
Introduction of Isothiocyanato Group: : [ \text{(CH}_3\text{)}_2\text{Si(OEt)} + \text{CSCl}_2 \rightarrow \text{(CH}_3\text{)}_2\text{Si(NCS)(OEt)} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethoxy(isothiocyanato)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution and addition reactions.
Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Acid or base catalysts may be used to accelerate the reactions.
Major Products Formed
Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanato group.
Silanols: Formed from the hydrolysis of the compound.
Scientific Research Applications
Ethoxy(isothiocyanato)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential anticancer properties due to the presence of the isothiocyanato group, which is known for its chemoprotective effects.
Industry: Utilized in the production of specialty coatings and adhesives due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of ethoxy(isothiocyanato)dimethylsilane involves the reactivity of the isothiocyanato group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can also induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway and inhibit proinflammatory responses through the NFκB pathway .
Comparison with Similar Compounds
Similar Compounds
Ethoxy(ethyl)dimethylsilane: Similar in structure but lacks the isothiocyanato group.
Dimethylisothiocyanatosilane: Similar but lacks the ethoxy group.
Uniqueness
Ethoxy(isothiocyanato)dimethylsilane is unique due to the presence of both ethoxy and isothiocyanato groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
141701-46-4 |
|---|---|
Molecular Formula |
C5H11NOSSi |
Molecular Weight |
161.30 g/mol |
IUPAC Name |
ethoxy-isothiocyanato-dimethylsilane |
InChI |
InChI=1S/C5H11NOSSi/c1-4-7-9(2,3)6-5-8/h4H2,1-3H3 |
InChI Key |
QOAAZTSAEQPEJU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















